![molecular formula C7H12O B1595103 3-Methoxycyclohexene CAS No. 2699-13-0](/img/structure/B1595103.png)
3-Methoxycyclohexene
Overview
Description
3-Methoxycyclohexene, also known as 3-MCH, is a cyclic hydrocarbon with a molecular formula of C6H10O. It is an aliphatic hydrocarbon, meaning it is composed of only hydrogen and carbon atoms, and is classified as an oxygenated hydrocarbon. 3-MCH is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. It is also used in the production of plasticizers, rubber, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Methoxycyclohexene has been synthesized from cyclohexanone, involving reactions with dimethyl orthoformate and subsequent cleavage, yielding an overall 83% efficiency (Shi, 2006).
- Research on its gas-phase elimination reactions reveals a preference for 1,4-elimination over 1,2-elimination with strong bases, indicating its reactivity in different chemical environments (Rabasco & Kass, 1991).
Molecular Structure Analysis
- Electron diffraction studies on 1-methoxycyclohexene, a related compound, show a predominant cis conformation in the gas phase, providing insights into the structural behavior of methoxycyclohexenes (Lowrey et al., 1973).
Chemical Reactions and Mechanisms
- Investigations into the reactions of trans chlorohydrins of 3-methoxycyclohexene have provided valuable information about the scission points in oxide rings and the structural formations resulting from such reactions (Langstaff et al., 1967).
- The stereodirecting effects in reactions involving 3-methoxycyclohexene have been studied, revealing preferences in the addition reactions and providing insights into the interaction dynamics of carbene and substituents (Cubbage et al., 1997).
Conformational Studies
- Nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze the conformational equilibria and chemical shifts of various substituted 3-methoxycyclohexenes, contributing to the understanding of molecular conformations in these compounds (Buchanan et al., 1985).
properties
IUPAC Name |
3-methoxycyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDKFTKUXADLSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclohexene | |
CAS RN |
2699-13-0 | |
Record name | 1-Cyclohexene, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002699130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155565 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxycyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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